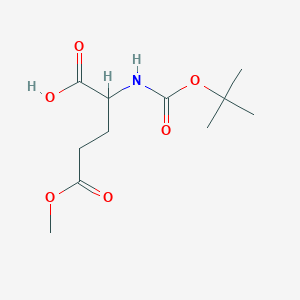![molecular formula C23H30O4 B3082335 4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid CAS No. 112231-86-4](/img/structure/B3082335.png)
4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid
描述
. This compound is characterized by its unique structure, which includes a biphenyl core with a hydroxydecyl ether and a carboxylic acid functional group.
准备方法
The synthesis of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the hydroxydecyl group: This step involves the etherification of the biphenyl core with a 10-hydroxydecyl alcohol under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
化学反应分析
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxydecyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as a surfactant in various formulations.
作用机制
The mechanism of action of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxydecyl group allows it to insert into lipid bilayers, affecting membrane fluidity and permeability. The carboxylic acid group can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar compounds to 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid include:
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-methanol: This compound has a methanol group instead of a carboxylic acid group, affecting its solubility and reactivity.
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-amine: This compound has an amine group, which can form different types of interactions with biological molecules.
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-sulfonic acid: This compound has a sulfonic acid group, which is more acidic and can form stronger ionic interactions.
The uniqueness of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid lies in its combination of a long hydroxydecyl chain and a carboxylic acid group, providing it with unique amphiphilic properties and reactivity .
属性
IUPAC Name |
4-[4-(10-hydroxydecoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-17-7-5-3-1-2-4-6-8-18-27-22-15-13-20(14-16-22)19-9-11-21(12-10-19)23(25)26/h9-16,24H,1-8,17-18H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKURORZFCFWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)


![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)







![2-(1H-benzo[d]imidazol-2-yl)-4-fluorophenol](/img/structure/B3082360.png)

